FE 203799, also known as apraglutide, is a synthetic analog of the glucagon-like peptide-2 (GLP-2), a gastrointestinal peptide that plays a significant role in intestinal growth and function. This compound has garnered attention for its potential therapeutic applications, particularly in treating conditions such as short bowel syndrome and graft-versus-host disease. Its design aims to enhance pharmacokinetic properties compared to native GLP-2, which has a very short half-life in humans.
The development of FE 203799 was driven by the need for more effective GLP-2 receptor agonists with improved stability and bioavailability. Research indicates that modifications to the amino acid sequence of GLP-2 can result in compounds with better receptor selectivity and longer action times, making FE 203799 a candidate for clinical use in gastrointestinal disorders .
The synthesis of FE 203799 involves several key steps to ensure high purity and potency. The process typically begins with solid-phase peptide synthesis, which allows for the precise assembly of amino acids into the desired sequence. The incorporation of specific amino acid substitutions—such as glycine at position 2 and norleucine at position 10—enhances its pharmacological profile .
The synthesis process is characterized by:
The molecular structure of FE 203799 features a modified sequence of amino acids compared to native GLP-2. These modifications include strategic substitutions that enhance receptor binding affinity and metabolic stability.
The molecular formula for FE 203799 is CHNOS, and it has a molecular weight of approximately 582.76 g/mol. The structural modifications contribute to its long-lasting effects compared to the native peptide .
FE 203799 undergoes various biochemical interactions upon administration, primarily through binding to the GLP-2 receptor. This binding initiates a cascade of intracellular signaling pathways that promote intestinal growth and adaptation.
The pharmacodynamics of FE 203799 involve:
Upon administration, FE 203799 binds to the GLP-2 receptor located on intestinal epithelial cells. This interaction activates signaling pathways that stimulate cell proliferation, enhance nutrient absorption, and promote mucosal healing.
In preclinical studies, FE 203799 demonstrated significant improvements in intestinal growth metrics in models simulating short bowel syndrome. These findings underscore its potential utility in clinical settings where intestinal adaptation is critical .
FE 203799 has several promising applications in medical science:
Glucagon-like peptide-2 (GLP-2) is a 33-amino acid peptide hormone secreted primarily by intestinal L-cells located in the distal ileum and colon following nutrient ingestion. As a critical regulator of intestinal homeostasis, GLP-2 exerts multifaceted trophic effects on the gastrointestinal mucosa through activation of a specific G protein-coupled receptor (GLP-2R) expressed on intestinal subepithelial myofibroblasts, enteric neurons, and select immune cells [3] [8]. The biological cascade initiated by GLP-2 binding enhances crypt cell proliferation, inhibits enterocyte apoptosis, strengthens mucosal barrier function, and increases intestinal blood flow—collectively promoting adaptive intestinal growth and functional capacity [2] [3]. This intrinsic mechanism becomes clinically significant in pathological states like short bowel syndrome (SBS), where massive intestinal resection severely compromises endogenous GLP-2 production due to loss of L-cell–rich terminal ileum and colon [2] [5]. Consequently, SBS patients exhibit profoundly diminished adaptive responses, perpetuating malabsorption, parenteral support dependence, and reduced quality of life [5] [9]. The therapeutic rationale for GLP-2 replacement in SBS stems from its ability to stimulate the residual bowel's adaptive potential, thereby improving absorption and reducing dependence on intravenous nutrition [2] [9].
Table 1: Key Physiological Functions of Endogenous GLP-2
Biological Function | Mechanism of Action | Therapeutic Relevance in SBS |
---|---|---|
Mucosal Growth Promotion | Increased crypt cell proliferation and reduced enterocyte apoptosis | Enhances intestinal absorptive surface area |
Nutrient Absorption Enhancement | Upregulation of nutrient transporters and digestive enzymes | Improves macronutrient and electrolyte absorption |
Intestinal Blood Flow Augmentation | Vasodilation of submucosal vessels | Optimizes nutrient delivery to remnant intestine |
Barrier Function Strengthening | Tight junction protein expression and mucus production | Reduces bacterial translocation and sepsis risk |
Gastric Motility Modulation | Inhibition of gastric emptying and acid secretion | Decreases stomal/output volume |
Native human GLP-2 possesses intrinsic therapeutic potential but suffers from profound pharmacokinetic limitations that hinder clinical utility. Its extremely short plasma half-life (approximately 7 minutes in humans) results from rapid enzymatic inactivation by dipeptidyl peptidase-IV (DPP-IV) and efficient renal clearance [3] [5] [8]. This necessitates continuous intravenous infusion to maintain biologically active concentrations—an impractical approach for chronic therapy. The first-generation GLP-2 analogue, teduglutide, addressed DPP-IV susceptibility through a single amino acid substitution (Ala²→Gly) but retained susceptibility to neutral endopeptidase degradation and renal clearance, yielding a suboptimal half-life of approximately 2-3 hours in humans [3]. Consequently, teduglutide requires daily subcutaneous injections, which may lead to fluctuating drug levels and incomplete coverage of the 24-hour circadian cycle where intestinal adaptation processes occur [5] [8]. Furthermore, the dynamic intestinal environment in SBS—characterized by rapid transit times and potential malabsorption—demands therapeutic agents with prolonged stability and consistent receptor engagement. These limitations underscore the unmet need for GLP-2 analogues with extended pharmacokinetic profiles capable of sustaining physiological receptor activation with less frequent dosing. Long-acting analogues promise improved medication adherence, reduced peak-to-trough fluctuations, enhanced pharmacodynamic responses, and potentially superior clinical outcomes by enabling continuous trophic stimulation of the intestinal epithelium [3] [5] [8].
Apraglutide (FE 203799) represents a strategically engineered, synthetic 33-amino acid GLP-2 analogue incorporating four targeted molecular modifications that confer enhanced metabolic stability and prolonged pharmacokinetics while preserving high receptor specificity and potency [3] [6]. Its primary structure features the substitutions: Ala²→Gly (DPP-IV resistance), Met¹⁰→Aminocaproic acid (Ahx; reduced lysine-targeted proteolysis), Asn¹¹→D-Phenylalanine (enhanced stability and receptor affinity), and Asn¹⁶→Leu (further protease resistance) [3] [6]. These deliberate alterations synergistically confer superior biostability against both DPP-IV and neutral endopeptidases while significantly reducing renal clearance—culminating in a dramatically extended elimination half-life. Preclinical pharmacokinetic studies starkly differentiate apraglutide from earlier analogues: Intravenous administration in rats revealed clearance values of 25 mL/kg/min for native GLP-2, 9.9 mL/kg/min for teduglutide, and a remarkable 0.27 mL/kg/min for apraglutide [3]. Consequently, apraglutide exhibited an elimination half-life of 159 minutes in rats compared to 19 minutes for teduglutide and 6.4 minutes for native GLP-2 [3]. In minipigs and monkeys, subcutaneous apraglutide demonstrated a half-life approximating 30 hours, supporting once-weekly dosing in humans [3] [8].
Table 2: Structural and Pharmacokinetic Comparison of GLP-2 Analogues
Parameter | Native GLP-2 | Teduglutide | Apraglutide (FE 203799) |
---|---|---|---|
Amino Acid Modifications | None | Ala²→Gly | Ala²→Gly, Met¹⁰→Ahx, Asn¹¹→D-Phe, Asn¹⁶→Leu |
Molecular Weight (g/mol) | ~3800 | ~3752 | 3765.25 |
Primary Degradation Route | DPP-IV/Neutral endopeptidases | Neutral endopeptidases | Minimally susceptible |
Receptor Binding hGLP-2R EC₅₀ (nM) | ~0.03 (Reference) | ~0.03 | 0.03 |
Rat IV Clearance (mL/kg/min) | 25 | 9.9 | 0.27 |
Rat Elimination Half-life (min) | 6.4 | 19 | 159 |
Receptor studies confirm apraglutide retains potent agonist activity at the human GLP-2 receptor (hGLP-2R) with an EC₅₀ of 0.03 nM—identical to native GLP-2 and teduglutide—while demonstrating high selectivity over the closely related glucagon-like peptide-1 receptor (GLP-1R) [3] [6]. This translates into superior intestinotrophic efficacy in vivo. In rodent models, subcutaneous apraglutide administration induced significantly greater increases in small intestinal wet weight and villus height compared to equimolar doses of teduglutide or glepaglutide, particularly when administered at less frequent intervals [3]. Crucially, apraglutide uniquely stimulates linear intestinal growth, a distinct advantage observed in preclinical SBS models. Neonatal piglets subjected to 75% intestinal resection with total ileectomy and jejunocolic anastomosis receiving apraglutide (5 mg/kg subcutaneously on days 0 and 4) exhibited significant intestinal lengthening by day 7 compared to saline controls—a finding not consistently observed with native GLP-2 or other analogues in this model [2] [8]. This structural adaptation was accompanied by significant improvements in nutrient absorption, evidenced by reduced fecal fat and energy losses [2] [4]. Chronic administration studies in mice further revealed that apraglutide's effects on intestinal weight and length intensify over time, with maximal small intestinal lengthening (17.5% increase) achieved after 10 weeks of treatment [8].
Table 3: Preclinical Efficacy of Apraglutide in SBS Models
Model System | Key Apraglutide Findings | Reference |
---|---|---|
Rat Pharmacokinetic/Pharmacodynamic | Clearance 10-fold lower than teduglutide; 37-fold greater intestinotrophic effect at 48h post-dose | [3] |
Neonatal Piglet SBS (75% Resection) | Increased intestinal length (+~15%), villus height (+~20%), crypt depth; Reduced fecal fat/energy loss | [2] [4] |
Mouse Chronic Dosing (10 weeks) | Small intestinal length increased 17.5%; Effects intensified over time | [8] |
Minipig Pharmacokinetics | Half-life ~30 hours supporting once-weekly human dosing | [3] [8] |
Clinical proof-of-concept emerged from metabolic balance studies in SBS patients. A phase 1/2 trial administering once-weekly 5 mg apraglutide subcutaneously for 4 weeks demonstrated significantly increased intestinal absorption of wet weight (indicative of fluid; +741 g/day), energy (+1095 kJ/day), sodium (+38 mmol/day), and potassium (+18 mmol/day) compared to baseline [5]. A subsequent 52-week phase 2 study in SBS patients with intestinal failure and colon-in-continuity (SBS-IF-CiC) confirmed sustained benefits: significant reductions in parenteral support volume (-52%, p<0.001), increased wet weight absorption (+316 g/day, p=0.039), and enhanced energy absorption (+1134 kJ/day, p=0.041) at 48 weeks [9]. Magnetic resonance imaging (MRI) corroborated structural adaptations, revealing increased duodenal wall thickness and significantly increased small bowel length from 29.7 cm to 40.7 cm (p=0.012) after 48 weeks of treatment—providing direct evidence of apraglutide's unique ability to promote linear intestinal growth in humans [9]. Collectively, these pharmacological distinctions position apraglutide as a next-generation GLP-2 agonist capable of delivering continuous receptor activation optimized for intestinal rehabilitation with unprecedented dosing convenience.
Table 4: Key Clinical Efficacy Endpoints from Apraglutide Trials in SBS Patients
Endpoint | Phase 1/2 (4 weeks) | Phase 2 SBS-IF-CiC (48 weeks) |
---|---|---|
Wet Weight Absorption | +741 g/day (P=0.015) | +316 g/day (P=0.039) |
Energy Absorption | +1095 kJ/day (P=0.024) | +1134 kJ/day (P=0.041) |
Carbohydrate Absorption | Not Reported | +56.1 g/day (P=0.024) |
Sodium Absorption | +38 mmol/day (P=0.039) | Not Reported |
Potassium Absorption | +18 mmol/day (P=0.020) | Not Reported |
Parenteral Support Volume Reduction | Not Primary Endpoint | -52% (P<0.001) |
Small Bowel Length Increase | Not Measured | 29.7 cm → 40.7 cm (P=0.012) |
Chemical Compounds Mentioned:
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7